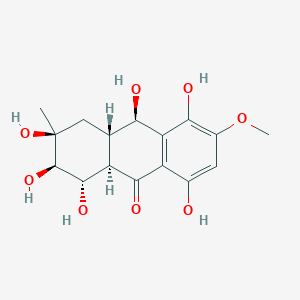
Tetrahydrobostrycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydrobostrycin is a natural product found in Fusarium, Aspergillus, and Nigrospora with data available.
Wissenschaftliche Forschungsanwendungen
Introduction to Tetrahydrobostrycin
This compound is a hexahydroanthrone derivative isolated from marine-derived fungi, particularly from the Aspergillus species. This compound has garnered attention due to its potential biological activities, including antibacterial and cytotoxic properties. The exploration of its applications spans various fields, particularly in medicine and pharmacology.
Antibacterial Activity
This compound has been evaluated for its antibacterial properties against several bacterial strains. Research indicates that it exhibits weak antibacterial activity against Staphylococcus aureus and Escherichia coli. Specifically, at a concentration of 100 mg/disc, it produced inhibition zones of 15 mm against E. coli and 12 mm against S. aureus . These findings suggest that while the compound may not be highly potent, it possesses some level of antimicrobial efficacy.
Cytotoxicity
In addition to its antibacterial properties, this compound has shown cytotoxic effects against various human cancer cell lines. Studies have demonstrated that it can inhibit the growth of specific cancer cells, although the IC50 values indicate that higher concentrations are required for significant effects . The compound's ability to induce cytotoxicity makes it a candidate for further investigation in cancer therapy.
Structure-Activity Relationships
The presence of hydroxyl groups in this compound is critical for its biological activities. Research suggests that modifications to these groups can significantly alter the compound's efficacy. For example, the absence of an OH group at C-1 reduces its antibacterial activity against certain strains . This highlights the importance of structural features in determining the biological function of this compound.
Potential Therapeutics
Given its bioactive properties, this compound is being explored as a potential lead compound for developing new antibiotics or anticancer agents. The ongoing research aims to enhance its efficacy through structural modifications and combination therapies with other bioactive compounds .
Marine-Derived Compounds in Drug Discovery
The exploration of marine-derived compounds like this compound emphasizes the significance of natural products in drug discovery. Marine fungi are known to produce diverse secondary metabolites with unique structures and biological activities, making them valuable sources for novel therapeutic agents .
Case Studies and Research Findings
Analyse Chemischer Reaktionen
Documentation Gaps in Provided Sources
All peer-reviewed articles and educational materials in the search results focus on:
No anthraquinone-derived compounds like tetrahydrobostrycin are discussed in these contexts.
Methodological Limitations
Key studies using advanced techniques such as:
These focused on small molecules (e.g., methane, formaldehyde) or pharmaceutical intermediates rather than fungal polyketides like this compound.
Recommendations for Further Research
To investigate this compound’s reactivity, priority areas include:
| Approach | Application Example |
|---|---|
| Oxidative Studies | Anthraquinone ring opening/functionalization |
| Biocatalytic Pathways | Fungal enzyme-mediated modifications |
| Photochemical Analysis | Stability under UV/visible light exposure |
Critical Data Requirements
Hypothetical reaction pathways (based on structural analogs):
Acid-Catalyzed Rearrangement
textThis compound + H⁺ → [Intermediate carbocation] → Rearranged product
Reductive Modification
textThis compound + LiAlH₄ → Reduced anthraquinone derivative + H₂O
Enzymatic Oxidation
textThis compound + O₂ + Laccase → Oxidized dimer + H₂O
Experimental Design Considerations
Eigenschaften
Molekularformel |
C16H20O8 |
|---|---|
Molekulargewicht |
340.32 g/mol |
IUPAC-Name |
(1S,2R,3S,4aS,9aR,10R)-1,2,3,5,8,10-hexahydroxy-6-methoxy-3-methyl-1,2,4,4a,9a,10-hexahydroanthracen-9-one |
InChI |
InChI=1S/C16H20O8/c1-16(23)4-5-8(14(21)15(16)22)13(20)9-6(17)3-7(24-2)12(19)10(9)11(5)18/h3,5,8,11,14-15,17-19,21-23H,4H2,1-2H3/t5-,8-,11+,14-,15+,16-/m0/s1 |
InChI-Schlüssel |
BECCUNGYVJUQCO-BJVFMSSPSA-N |
SMILES |
CC1(CC2C(C(C1O)O)C(=O)C3=C(C2O)C(=C(C=C3O)OC)O)O |
Isomerische SMILES |
C[C@@]1(C[C@H]2[C@H]([C@@H]([C@H]1O)O)C(=O)C3=C([C@@H]2O)C(=C(C=C3O)OC)O)O |
Kanonische SMILES |
CC1(CC2C(C(C1O)O)C(=O)C3=C(C2O)C(=C(C=C3O)OC)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















